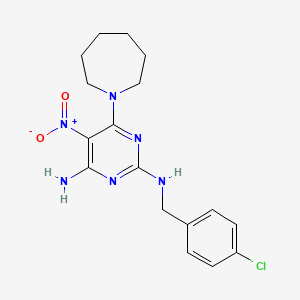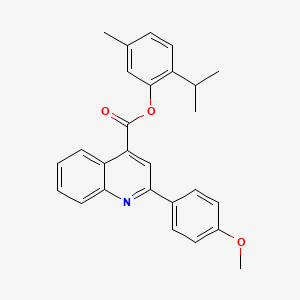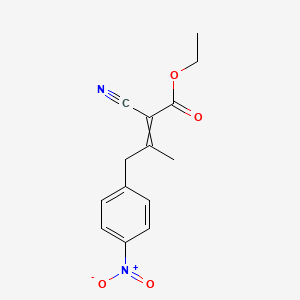
N,2,3-triphenylpyrazolidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,3-triphenylpyrazolidine-1-carbothioamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a pyrazolidine ring substituted with phenyl groups and a carbothioamide functional group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3-triphenylpyrazolidine-1-carbothioamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization and introduction of the carbothioamide group. One common method involves the use of hydrazine hydrate and phenyl-substituted ketones in the presence of acetic acid as a catalyst . The reaction is carried out under reflux conditions, leading to the formation of the pyrazolidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,2,3-triphenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Nitrated or halogenated phenyl derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N,2,3-triphenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell survival and proliferation . By targeting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Carbazole hydrazine-carbothioamide derivatives: Known for their antioxidant and anticancer activities.
Tolfenamic acid derivatives with hydrazine-1-carbothioamide: Investigated for their potential as VEGFR-2 tyrosine kinase inhibitors in cancer therapy.
Uniqueness
N,2,3-triphenylpyrazolidine-1-carbothioamide stands out due to its specific substitution pattern on the pyrazolidine ring, which imparts unique chemical reactivity and biological activity. Its ability to target specific molecular pathways, such as the PI3K/Akt/mTOR pathway, highlights its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C22H21N3S |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
N,2,3-triphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C22H21N3S/c26-22(23-19-12-6-2-7-13-19)24-17-16-21(18-10-4-1-5-11-18)25(24)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,23,26) |
Clave InChI |
WYNCWEZEMJLRMO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463347.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12463355.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12463363.png)


![N-(4-methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12463385.png)

![3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B12463392.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)

![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)



